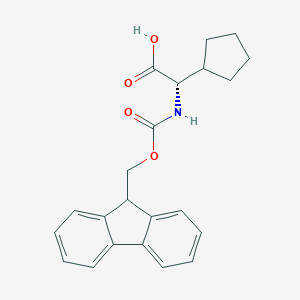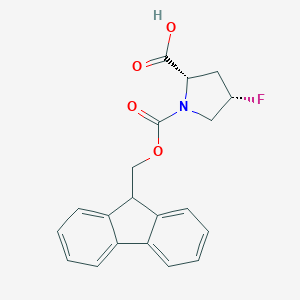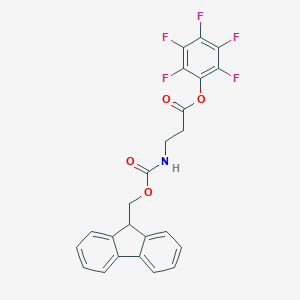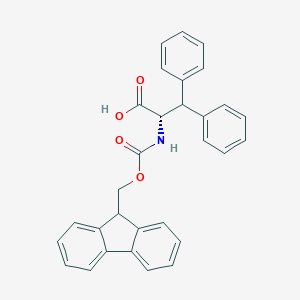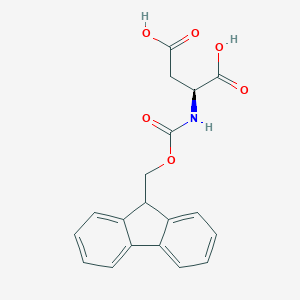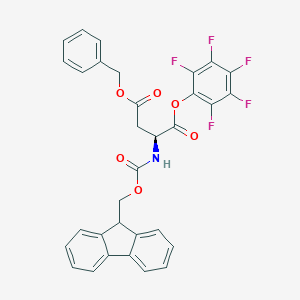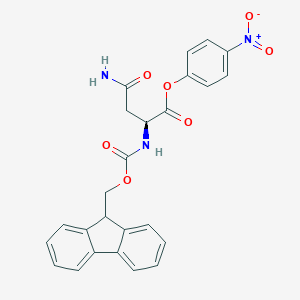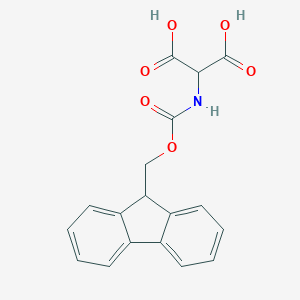
1-(Fmoc-amino)cyclohexanecarboxylic acid
Vue d'ensemble
Description
1-(Fmoc-amino)cyclohexanecarboxylic acid is an active pharmaceutical ingredient (API) and is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and the agrochemicals industry . It is also used as raw materials for sodium fluosilicate and potassium fluosilicate .
Molecular Structure Analysis
The molecular formula of 1-(Fmoc-amino)cyclohexanecarboxylic acid is C22H23NO4 . The molecular weight is 365.42 g/mol .Physical And Chemical Properties Analysis
1-(Fmoc-amino)cyclohexanecarboxylic acid is a white powder . It has a melting point of 185-187 °C . It is insoluble in water .Applications De Recherche Scientifique
Peptide Synthesis
FMOC-AC6C-OH is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) where it serves as a building block for the assembly of peptides. The Fmoc group protects the amino group during the synthesis process, allowing for the sequential addition of amino acids to form the desired peptide chain .
Organic Synthesis
As an important raw material and intermediate, FMOC-AC6C-OH is utilized in various organic synthesis applications. Its role in the formation of complex organic compounds is crucial due to its reactive functional groups that can participate in multiple reaction pathways .
Pharmaceutical Industry
In the pharmaceutical industry, FMOC-AC6C-OH is used as an intermediate in the synthesis of various drugs. Its structural properties make it suitable for creating a diverse range of pharmacologically active compounds .
Agrochemicals Industry
FMOC-AC6C-OH also finds applications in the agrochemicals industry, where it is used to synthesize compounds that can serve as active ingredients in pesticides or herbicides .
Fluorosilicate Production
Lastly, FMOC-AC6C-OH is used as a raw material for the production of sodium fluosilicate and potassium fluosilicate, which have applications in different industrial processes .
Safety and Hazards
1-(Fmoc-amino)cyclohexanecarboxylic acid can cause skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with the skin, it should be washed off with plenty of soap and water. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .
Mécanisme D'action
Target of Action
It’s noted that this compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals industry .
Mode of Action
It’s known to be used in peptide synthesis , which suggests it may interact with other molecules to form peptides in a biochemical context.
Pharmacokinetics
It’s worth noting that the compound is insoluble in water , which could impact its bioavailability and distribution in a biological system.
Result of Action
Given its role in peptide synthesis , it can be inferred that it may contribute to the production of biologically active peptides, influencing various cellular processes.
Action Environment
It’s recommended to store the compound in a cool place, tightly closed in a dry and well-ventilated place, away from strong oxidizing agents . This suggests that environmental conditions such as temperature, humidity, and exposure to certain chemicals can affect the stability of the compound.
Propriétés
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-20(25)22(12-6-1-7-13-22)23-21(26)27-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19H,1,6-7,12-14H2,(H,23,26)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIVAWBKUQJNSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373232 | |
| Record name | 1-(Fmoc-amino)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Fmoc-amino)cyclohexanecarboxylic acid | |
CAS RN |
162648-54-6 | |
| Record name | 1-[(Fmoc)amino]cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162648-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Fmoc-amino)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

